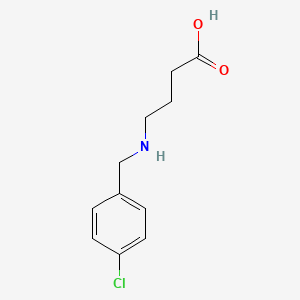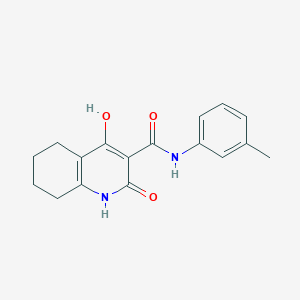![molecular formula C23H16BrN5O2 B11207084 N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207084.png)
N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a pyridyl group, and a pyrimido[1,2-a]benzimidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimido[1,2-a]benzimidazole core: This can be achieved through the condensation of a suitable benzimidazole derivative with a pyrimidine precursor.
Introduction of the pyridyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Attachment of the bromophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl boronic acid or halide.
Final acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium hydride (NaH) or palladium catalysts (Pd/C) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: can be compared to other pyrimido[1,2-a]benzimidazole derivatives, such as:
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C23H16BrN5O2 |
|---|---|
分子量 |
474.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C23H16BrN5O2/c24-15-8-10-16(11-9-15)26-21(30)14-28-19-6-1-2-7-20(19)29-22(31)13-18(27-23(28)29)17-5-3-4-12-25-17/h1-13H,14H2,(H,26,30) |
InChI 键 |
NBIYCYOZYMPIOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=CC=N4)CC(=O)NC5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207006.png)

![N-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B11207014.png)
![4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide](/img/structure/B11207021.png)

![7-(1,3-benzodioxol-5-yl)-N-(1-benzylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11207031.png)
![N-(3-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11207034.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207041.png)
![1-(5-chloro-2-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207068.png)
![N-(3,4-Dichlorophenyl)-2-({5-[(2-methyl-1H-indol-3-YL)methyl]-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11207076.png)
![1-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207081.png)
![7-Ethoxy-5-(4-ethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207091.png)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207092.png)
